molecular formula C10H9N3O5 B510102 Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate CAS No. 402614-78-2

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate

Cat. No.: B510102
CAS No.: 402614-78-2
M. Wt: 251.2g/mol
InChI Key: OCXGWRMIILNDHU-UHFFFAOYSA-N
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Description

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate is a chemical compound with the molecular formula C9H7N3O5 and a molecular weight of 237.17 g/mol . This compound is characterized by the presence of a furan ring, a pyrazole ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate typically involves the reaction of 4-nitro-1H-pyrazole with furan-2-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various bases and acids for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester, while substitution reactions can introduce various functional groups onto the furan or pyrazole rings .

Scientific Research Applications

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and pyrazole rings can also interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c1-17-10(14)9-3-2-8(18-9)6-12-5-7(4-11-12)13(15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXGWRMIILNDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-nitro-1H-pyrazole (6.22 g, 55.0 mmol) in acetone (130 mL) was treated with 5-chloromethyl-furan-2-carboxylic acid methyl ester (9.61 g, 55.0 mmol) followed by K2CO3 (38.04 g, 275.2 mmol) and TBA bromide (3.55 g, 11.0 mmol). The reaction mixture was stirred at rt for 2 h before being quenched with water (500 mL), extracted with EA (3×100 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellowish solid. TLC: rf (50:50 hept-EA)=0.35. LC-MS-conditions 02: tR=0.88 min. 1H NMR (400 MHz, CDCl3) δ 3.91 (s, 3H), 5.39 (s, 2H), 6.59 (d, J=3.3 Hz, 1H), 7.17 (d, J=3.3 Hz, 1H), 8.09 (s, 1H), 8.23 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step Two
Quantity
9.61 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
38.04 g
Type
reactant
Reaction Step Three
Quantity
3.55 g
Type
reactant
Reaction Step Four

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